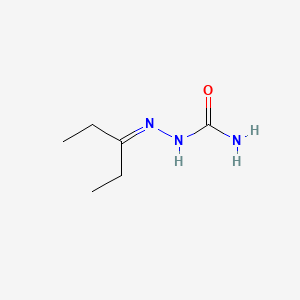

3-Pentanone, semicarbazone

Description

General Overview of Semicarbazone Organic Chemistry

Semicarbazones are derivatives of imines, resulting from the reaction of a ketone or aldehyde with semicarbazide (B1199961). wikipedia.org The formation process involves a nucleophilic attack of the semicarbazide on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule. numberanalytics.com This reaction is typically conducted in a weakly acidic medium, such as ethanol (B145695) or methanol. numberanalytics.com

The general structure of a semicarbazone is depicted below:

For ketones: R₂C=NNHC(=O)NH₂ wikipedia.org

For aldehydes: RCH=NNHC(=O)NH₂ wikipedia.org

A key characteristic of semicarbazones is their crystalline nature, which makes them valuable in the qualitative analysis of aldehydes and ketones. wikipedia.orgoxfordreference.com By preparing the semicarbazone derivative of an unknown carbonyl compound, its melting point can be determined and compared to known values for identification. oxfordreference.com Semicarbazones can also exist in keto-enol tautomeric forms, which allows them to act as versatile ligands in both neutral and anionic states. core.ac.uk

Historical Development of Semicarbazones in Chemical Synthesis and Coordination Chemistry

The study of coordination compounds dates back to antiquity, with pigments like Prussian blue being early examples. libretexts.orglibretexts.org However, the systematic understanding of their chemical nature began much later. The foundational work on coordination chemistry was laid by Alfred Werner in the late 19th century, for which he received the Nobel Prize in Chemistry in 1913. libretexts.orglibretexts.org

Semicarbazones emerged as important ligands in coordination chemistry due to their ability to chelate with metal ions. core.ac.uktaylorandfrancis.com The presence of multiple donor atoms (nitrogen and oxygen) allows them to form stable complexes with various transition metals. taylorandfrancis.comsathyabama.ac.in Research into Schiff bases and their derivatives, including semicarbazones, gained significant momentum in the last few decades, leading to a deeper understanding of the stereochemistry and electronic properties that influence the reactivity and stability of their metal complexes. ijnrd.org The biological properties of semicarbazones are often linked to their coordination with metal ions. core.ac.ukpharmatutor.org

Academic Significance of Ketone Semicarbazones in Modern Organic and Inorganic Research

Ketone semicarbazones are of considerable interest in contemporary research for several reasons. In organic chemistry, they serve as crucial intermediates in the synthesis of various heterocyclic compounds and other bioactive molecules. sathyabama.ac.in Their formation is a fundamental reaction studied to understand the reactivity of carbonyl compounds. numberanalytics.com

In inorganic chemistry, ketone semicarbazones are highly valued as versatile ligands. Their ability to coordinate with metal ions in different forms (neutral or deprotonated) makes them suitable for creating a wide array of metal complexes with diverse structural and electronic properties. core.ac.ukresearchgate.net These metal complexes are extensively studied for their potential applications in various fields, including catalysis and materials science. libretexts.orgnih.gov Furthermore, the coordination of semicarbazones to metal ions can significantly enhance their biological activities. core.ac.uktaylorandfrancis.com

Specific Research Focus: 3-Pentanone (B124093), semicarbazone within the Broader Semicarbazone Landscape

3-Pentanone, semicarbazone , with the chemical formula C₆H₁₃N₃O, is a specific derivative formed from the reaction of 3-pentanone (also known as diethyl ketone) and semicarbazide. nih.gov While the broader class of semicarbazones has been extensively studied for its diverse applications, research on this compound, is more focused.

The primary interest in this compound lies in its role as a ligand in coordination chemistry. Researchers have investigated its ability to form complexes with various metal ions. The structural and spectroscopic properties of these complexes are of fundamental importance. For instance, the crystal structure of this compound has been a subject of study to understand its coordination behavior. jst.go.jp

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| CAS Number | 623-14-3 |

| IUPAC Name | (pentan-3-ylideneamino)urea |

| SMILES | CCC(=NNC(=O)N)CC |

| InChIKey | ATROUMKMMZKREN-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Spectroscopic data, including ¹H NMR and IR spectra, have been recorded to characterize the compound. nih.gov The infrared spectrum of its precursor, 3-pentanone, is also well-documented. chemicalbook.comnist.govspectrabase.com The synthesis of 3-pentanone itself can be achieved through various methods, including the ketonic decarboxylation of calcium propanoate. youtube.com

Structure

3D Structure

Properties

CAS No. |

623-14-3 |

|---|---|

Molecular Formula |

C6H13N3O |

Molecular Weight |

143.19 g/mol |

IUPAC Name |

(pentan-3-ylideneamino)urea |

InChI |

InChI=1S/C6H13N3O/c1-3-5(4-2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10) |

InChI Key |

ATROUMKMMZKREN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC(=O)N)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pentanone, Semicarbazone and Analogous Semicarbazones

Classical Condensation Reactions of Ketones with Semicarbazide (B1199961)

The traditional method for synthesizing semicarbazones involves the condensation reaction between a ketone or aldehyde and semicarbazide. pharmatutor.org This reaction is typically catalyzed by an acid or a base and is dependent on pH. pharmatutor.orgnih.gov

Synthesis of 3-Pentanone (B124093), semicarbazone via Direct Condensation

The direct condensation of 3-pentanone with semicarbazide hydrochloride, usually in the presence of a base like sodium acetate, yields 3-pentanone, semicarbazone. This reaction is a standard method for the preparation of semicarbazones from the corresponding carbonyl compounds. asianpubs.orgresearchgate.net The general reaction involves the nucleophilic attack of the terminal -NH2 group of semicarbazide on the carbonyl carbon of the ketone, followed by dehydration to form the imine-like linkage characteristic of semicarbazones. pharmatutor.org

Catalytic Approaches in Semicarbazone Formation

Various catalysts have been employed to enhance the efficiency of semicarbazone synthesis. Acid catalysts are commonly used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by semicarbazide. nih.gov Basic catalysts, on the other hand, can deprotonate the semicarbazide, increasing its nucleophilicity. researchgate.net Catalysts such as basic alumina (B75360) and sulfanilic acid have been shown to be effective in promoting the reaction, sometimes even in solvent-free conditions. researchgate.net

Advanced Synthetic Techniques for Semicarbazones

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods for semicarbazones, minimizing the use of hazardous solvents and reducing reaction times.

Solvent-Free Synthesis Methodologies, Including Ball-Milling

Solvent-free synthesis has emerged as a green and efficient alternative to conventional methods. rsc.org Ball-milling, a mechanochemical technique, has been successfully applied to the synthesis of semicarbazones. researchgate.netresearchgate.netnih.gov This method involves the grinding of solid reactants, often with a catalytic amount of a substance like sodium carbonate, leading to quantitative yields at room temperature. researchgate.netrsc.org The absence of a solvent not only reduces environmental impact but also simplifies the work-up procedure, as the product is often obtained in a pure form. researchgate.net For instance, the reaction of aldehydes and ketones with semicarbazide hydrochloride can be achieved by ball-milling, providing the corresponding semicarbazones in high yields without the need for heating or bulk solvents. researchgate.net

Microwave-Assisted Synthetic Routes for Semicarbazone Derivatives

Microwave irradiation has been established as a powerful tool for accelerating organic reactions, including the synthesis of semicarbazones. asianpubs.orgnih.govresearchgate.netresearchgate.netnih.gov This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. asianpubs.org The process typically involves irradiating a mixture of a carbonyl compound, semicarbazide hydrochloride, and a base in a suitable solvent with microwaves. asianpubs.orgnih.gov This method has been successfully used to synthesize a variety of semicarbazone derivatives with promising biological activities. nih.govresearchgate.net

Green Chemistry Principles in Semicarbazone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to semicarbazone synthesis. geneseo.edugeneseo.edusnu.ac.kr Key aspects include the use of safer solvents, renewable raw materials, and energy-efficient methods.

Structural Elucidation and Detailed Conformational Analysis of 3 Pentanone, Semicarbazone and Derivatives

Crystallographic Investigations

Crystallographic studies provide definitive insights into the three-dimensional arrangement of atoms and molecules in a solid state, revealing details about conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A single-crystal X-ray diffraction study for 3-Pentanone (B124093), semicarbazone has been successfully conducted and its results published, providing a foundational understanding of its solid-state structure. jst.go.jp Although the detailed crystallographic data from this specific study is not widely available in public databases, the analysis of related semicarbazone structures allows for a general description of its key structural features.

Typically, the semicarbazone moiety (C=N-NH-C(O)NH₂) exhibits a planar or near-planar conformation due to the delocalization of electrons across the C=N and amide groups. The bond lengths and angles within this fragment are consistent with standard values for sp² hybridized carbon and nitrogen atoms. For instance, in derivatives like crotonaldehyde (B89634) semicarbazone, the semicarbazone fragment is nearly planar.

Table 1: Representative Crystallographic Data for Semicarbazone Derivatives

| Parameter | Crotonaldehyde Semicarbazone |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(1) |

| b (Å) | 9.778(1) |

| c (Å) | 7.039(1) |

| β (°) | 107.56(1) |

This data is for a related compound and serves to illustrate typical crystallographic parameters.

The crystal structures of semicarbazones are predominantly stabilized by a network of intermolecular hydrogen bonds. The semicarbazone functional group contains both hydrogen bond donors (the N-H groups of the hydrazine (B178648) and terminal amide) and acceptors (the carbonyl oxygen and the imine nitrogen).

The most common hydrogen bonding motif involves the formation of centrosymmetric dimers through N-H···O interactions between the amide groups of two molecules. This creates a characteristic R²₂(8) ring motif. These dimers can then be further linked into chains or sheets by additional hydrogen bonds, often involving the terminal -NH₂ group and the imine nitrogen atom (N-H···N).

The combination of strong hydrogen bonding and, in some derivatives, weaker van der Waals forces and π-stacking interactions, dictates the supramolecular architecture. The directional nature of the N-H···O and N-H···N hydrogen bonds leads to the formation of well-defined one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

For example, in the crystal structure of carvone (B1668592) semicarbazone derivatives, molecules are linked by hydrogen bonds into infinite helical chains that extend along a crystallographic axis. The packing of these chains is then governed by weaker C-H···O and van der Waals interactions. The specific arrangement is influenced by the steric demands of the substituent groups attached to the C=N bond, which in the case of 3-Pentanone, semicarbazone, are two ethyl groups.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds and for studying their electronic and vibrational properties.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. nih.gov For this compound, the spectra would exhibit characteristic signals for the ethyl groups and the semicarbazone backbone. nih.gov

In the ¹H NMR spectrum, distinct signals are expected for the protons of the terminal amide (-NH₂), the secondary amide (-NH-), and the two equivalent ethyl groups (-CH₂- and -CH₃). The amide protons typically appear as broad singlets in the downfield region, while the ethyl groups give rise to a quartet for the methylene (B1212753) protons and a triplet for the methyl protons due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, with separate resonances for the carbonyl carbon (C=O), the imine carbon (C=N), and the two carbons of the ethyl groups. nih.govweebly.com The chemical shifts of the C=O and C=N carbons are particularly diagnostic, appearing significantly downfield.

Table 2: Predicted NMR Data for this compound | ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Protons | ~9.5 - 10.5 | Broad Singlet | -NH - | | | ~6.0 - 7.0 | Broad Singlet | -C(O)NH₂ | | | ~2.2 - 2.5 | Quartet | -CH₂ -CH₃ | | | ~1.0 - 1.2 | Triplet | -CH₂-CH₃ | | ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | Carbons | ~155 - 160 | C =O (Amide) | | | ~150 - 155 | C =N (Imine) | | | ~20 - 25 | -CH₂ -CH₃ | | | ~10 - 15 | -CH₂-CH₃ | Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.comillinois.eduspectrabase.comspectrabase.compurdue.edupdx.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov The resulting spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the stretching and bending of N-H, C-H, C=O, C=N, and C-N bonds. nih.gov

The high-frequency region of the spectrum is dominated by N-H stretching vibrations from the amide and hydrazine moieties, typically appearing as broad bands. The C-H stretching of the ethyl groups is observed just below 3000 cm⁻¹. The most intense and characteristic peaks in the mid-frequency range are the C=O (amide I band) and C=N stretching vibrations. The N-H bending (amide II band) also provides a key diagnostic peak.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide & Hydrazine) | 3150 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1680 - 1700 | Strong |

| C=N Stretch (Imine) | 1640 - 1660 | Medium-Variable |

| N-H Bend (Amide II) | 1550 - 1620 | Medium-Strong |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample. chemicalbook.comnist.govvscht.cznist.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iqmsu.edu For molecules like semicarbazones, which contain both non-bonding electrons (on oxygen and nitrogen atoms) and π-electrons in the C=N and C=O double bonds, the absorption of UV radiation typically promotes electrons from a lower energy orbital to a higher energy one. uobabylon.edu.iq

The spectra of semicarbazones and their derivatives are generally characterized by two main types of electronic transitions:

π → π transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uobabylon.edu.iq They typically occur at shorter wavelengths (higher energy) and result in strong absorption bands. gdckulgam.edu.in For instance, in saturated aldehydes and ketones, a π → π* transition can produce a high-intensity absorption band around 285 nm. gdckulgam.edu.in

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. uobabylon.edu.iq These are lower-energy transitions compared to π → π* and thus appear at longer wavelengths, usually with lower intensity.

Studies on ketones such as acetone (B3395972) and 3-pentanone show n-π* transitions in the near-UV wavelength range of 220 to 340 nm. stanford.edu The presence of conjugated systems, as in semicarbazones, influences the exact position and intensity of these absorption bands. uobabylon.edu.iq Solvents can also affect the spectra; therefore, it is standard practice to report the solvent used, as it must be transparent in the measurement range. gdckulgam.edu.in

Table 1: Typical UV-Vis Absorption Data for Related Carbonyl Compounds

| Compound/Class | Transition | Typical λmax (nm) | Solvent |

| Alkenes | π → π | 170-190 | N/A |

| Acetone | n → π | 274 | Hexane gdckulgam.edu.in |

| Acetone | π → π* | 195 | Hexane gdckulgam.edu.in |

| Acetone Thiosemicarbazone | N/A | 227 | N/A researchgate.net |

This table provides illustrative data for related structures to indicate typical absorption ranges.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. chemguide.co.uk When a molecule like this compound (C₆H₁₃N₃O) is introduced into the mass spectrometer, it is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺·). chemguide.co.uklibretexts.org The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (143.19 g/mol ). nih.gov

These molecular ions are often unstable and break down into smaller, positively charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. For ketones and their derivatives, cleavage often occurs at the bonds adjacent to the carbonyl group. libretexts.org In the case of pentan-3-one, the parent ketone of the title compound, major fragments are observed at m/z 57 and m/z 29, corresponding to the loss of an ethyl group ([M-29]⁺) and a propyl group or the ethylcarbonyl group ([M-57]⁺), respectively. restek.com The fragmentation of the semicarbazone derivative would follow similar principles, with characteristic cleavages around the C=N bond and the semicarbazide (B1199961) moiety.

The stability of the resulting carbocation fragments influences the intensity of the corresponding peaks in the mass spectrum; more stable fragments produce taller peaks. libretexts.org

Table 2: Predicted and Observed Fragments for 3-Pentanone and its Semicarbazone

| Compound | Parent Molecule | m/z of Molecular Ion (M⁺·) | Key Fragment (m/z) | Identity of Fragment |

| 3-Pentanone | C₅H₁₀O | 86 restek.com | 57 | [CH₃CH₂CO]⁺ |

| 3-Pentanone | C₅H₁₀O | 86 restek.com | 29 | [CH₃CH₂]⁺ |

| This compound | C₆H₁₃N₃O | 143.1 (Monoisotopic) nih.gov | Hypothetical | Various fragments from cleavage |

Fragmentation data for this compound is not explicitly available in the search results, hence data for the parent ketone is used for illustration.

Computational Chemistry Approaches to Semicarbazone Structure and Reactivity

Computational chemistry provides powerful tools for investigating molecular properties where experimental data may be scarce. wikipedia.orgnih.gov These methods can predict geometries, electronic structures, and reactivity of molecules like semicarbazones.

Density Functional Theory (DFT) Calculations for Equilibrium Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used to predict the equilibrium geometries (bond lengths and angles) and electronic properties of molecules. researchgate.net DFT studies on semicarbazones and related thiosemicarbazones have been performed to understand their structural parameters. researchgate.netresearchgate.net

For example, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been employed to study the isomerism of semicarbazones. mdpi.comresearchgate.net Such calculations provide optimized molecular geometries, which are crucial for understanding the molecule's stability and reactivity. The calculations can determine thermodynamic parameters like Gibbs free energy (ΔG) to predict the spontaneity of reactions such as cyclization. researchgate.netresearchgate.net

Table 3: Illustrative DFT-Calculated Properties for Semicarbazone-Related Reactions

| Reaction/System | Method | Calculated Property | Value |

| Benzaldehyde (B42025) 2-methylsemicarbazone cyclization | DFT B3LYP/6-311++G(d,p) | Gibbs Free Energy of Reaction (ΔG) | 4.55 kcal/mol mdpi.com |

| Benzaldehyde 2-methylsemicarbazone cyclization | DFT B3LYP/6-311++G(d,p) | Activation Barrier (ΔG‡) | 19.67 kcal/mol mdpi.com |

| Acetaldehyde semicarbazone cyclization (uncatalyzed) | DFT B3LYP/6-311++G(d,p) | Gibbs Free Energy of Reaction (ΔG) in CHCl₃ | 7.17 kcal/mol mdpi.com |

This table presents data for related semicarbazone reactions to illustrate the application of DFT.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. rsc.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org FMO analysis can be used to predict the most likely sites for electrophilic and nucleophilic attack. youtube.com

Table 4: Conceptual Data from FMO Analysis

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates stronger nucleophilicity/electron-donating ability. youtube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates stronger electrophilicity/electron-accepting ability. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. rsc.org |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals corresponding to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative picture of bonding and intramolecular interactions.

Table 5: Key Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| Lone Pair (LP) of N | σ* (C-C) | Variable | Hyperconjugation |

| Lone Pair (LP) of O | σ* (N-N) | Variable | Hyperconjugation |

| π (C=N) | π* (C=O) | Variable | π-conjugation/delocalization |

This table illustrates the types of interactions that NBO analysis can quantify. Specific values depend on the exact molecule and computational level.

Quantum Chemical Investigations of Conformation and Tautomerism in Semicarbazones

Semicarbazones can exist in different isomeric forms, including conformational isomers (due to rotation around single bonds) and tautomers. scirp.org Quantum chemical calculations, particularly DFT, are invaluable for studying the relative stabilities of these different forms. mdpi.comresearchgate.net

Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. Semicarbazones can potentially exist in keto (amide) and enol (iminol) tautomeric forms. researchgate.netnih.gov Furthermore, the C=N double bond gives rise to geometric isomers, designated as E (entgegen/opposite) and Z (zusammen/together), based on the priority of substituents. Computational studies can calculate the energies of these various isomers to predict which form is the most stable in the gas phase or in different solvents. mdpi.com

Another important phenomenon is ring-chain tautomerism, where an open-chain semicarbazone can cyclize to form a heterocyclic ring, such as a 1,2,4-triazolidin-3-one. mdpi.comresearchgate.net DFT calculations have shown that this process is often acid-catalyzed and that the relative stability of the open-chain versus the cyclic form depends on the substituents and the solvent. mdpi.comresearchgate.net For instance, while aliphatic aldehyde semicarbazones can cyclize in the presence of strong acids, the cyclization of benzaldehyde semicarbazones may be thermodynamically unfavorable. mdpi.com

Coordination Chemistry of 3 Pentanone, Semicarbazone As a Chelating Ligand

Chelation Behavior and Preferred Donor Atom Sites

Semicarbazones are known to act as chelating ligands, forming stable complexes with a variety of metal ions. Their coordination behavior is dictated by the presence of multiple donor atoms and the possibility of keto-enol tautomerism. pnrjournal.com

Bidentate and Tridentate Coordination Modes of Semicarbazones

Semicarbazones most commonly act as bidentate ligands. pnrjournal.com In the case of simple semicarbazones like 3-pentanone (B124093), semicarbazone, coordination typically occurs through the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five-membered chelate ring. nih.govnih.gov These ligands can coordinate to the metal center as a neutral molecule (in the keto form) or, after deprotonation, as a mono-anionic ligand (in the enol form). nih.govpnrjournal.com

While bidentate coordination is predominant for simple ketone-derived semicarbazones, tridentate coordination is also observed, particularly when the aldehyde or ketone precursor contains an additional donor group. pnrjournal.comnih.govresearchgate.net For instance, semicarbazones derived from pyridine-2-carbaldehyde or other heterocyclic aldehydes can coordinate in a tridentate N,N,O fashion. researchgate.net For 3-pentanone, semicarbazone, which lacks such an additional donor site, bidentate coordination is the expected and most frequently observed mode.

Theoretical Determination of Favorable Coordination Sites (e.g., Oxygen, Nitrogen)

Quantum chemical studies, such as those using Density Functional Theory (DFT), have been employed to determine the most favorable coordination sites in semicarbazone ligands. For the general class of semicarbazones (R¹R²C=N-NH-C(=O)NH₂), theoretical calculations have shown that the molecule possesses several potential coordination sites: the carbonyl oxygen and the various nitrogen atoms of the semicarbazide (B1199961) backbone. nih.gov

Studies have indicated that the oxygen atom is a more favorable coordination site compared to the nitrogen atoms in semicarbazones. This preference is attributed to the electronic properties and the charge distribution within the molecule. The coordination typically involves the lone pair electrons of the carbonyl oxygen and the azomethine nitrogen (C=N).

Synthesis and Spectroscopic Characterization of Metal Complexes of Semicarbazones

The synthesis of metal complexes with semicarbazone ligands is generally straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Fe(III), Mn(II), Zn(II))

Semicarbazones form stable complexes with a wide array of transition metal ions. Research has documented the synthesis and characterization of complexes with Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Cd(II). revistabionatura.comresearchgate.net The typical synthetic method involves mixing the semicarbazone ligand with a metal salt, such as a chloride or acetate, in a 2:1 or 1:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695) or methanol. revistabionatura.com The reaction often proceeds at room temperature or with gentle heating to yield the solid complex, which can then be isolated by filtration.

The resulting complexes exhibit a range of colors and properties depending on the metal ion and the coordination environment. Spectroscopic techniques are crucial for characterizing these new compounds. Infrared (IR) spectroscopy is particularly informative; a shift in the ν(C=O) (carbonyl) and ν(C=N) (azomethine) stretching frequencies of the ligand upon complexation provides direct evidence of coordination through these groups. Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Table 1: Examples of Transition Metal Complexes with Semicarbazone Ligands

| Metal Ion | Typical Coordination Mode | Common Geometries | References |

|---|---|---|---|

| Cu(II) | Bidentate (O, N) | Square Planar, Octahedral | revistabionatura.com |

| Ni(II) | Bidentate (O, N) | Square Planar, Octahedral | pnrjournal.comrevistabionatura.com |

| Co(II) | Bidentate (O, N), Tridentate | Octahedral, Tetrahedral | researchgate.netrevistabionatura.com |

| Mn(II) | Bidentate (O, N) | Octahedral | revistabionatura.com |

| Zn(II) | Bidentate (O, N) | Tetrahedral, Octahedral | revistabionatura.comnih.gov |

| Cd(II) | Tridentate | Distorted Octahedral | researchgate.net |

Elucidation of Coordination Geometries (e.g., Octahedral, Tetrahedral)

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of the ligand. Common geometries for semicarbazone complexes include tetrahedral, square planar, and octahedral. researchgate.netjocpr.com

For example, Co(II) can form both tetrahedral and octahedral complexes. researchgate.netjocpr.com The specific geometry is often elucidated using a combination of techniques. Electronic spectra (UV-Vis) provide information about the d-d electronic transitions of the metal ion, which are characteristic of its coordination environment. Magnetic susceptibility measurements help to determine the number of unpaired electrons, which can distinguish between high-spin and low-spin complexes and different geometries (e.g., tetrahedral vs. square planar for a d⁸ ion like Ni(II)). jocpr.com For instance, six-coordinate Co(II) complexes with semicarbazone ligands have been reported to have magnetic moments corresponding to three unpaired electrons in an octahedral field. Single-crystal X-ray diffraction, when available, provides unambiguous structural determination. nih.govresearchgate.net

Theoretical Studies on Metal-Semicarbazone Complexation

Theoretical studies provide valuable insights into the nature of the bonding and the electronic structure of metal-semicarbazone complexes. DFT calculations have been used to model the complexation of semicarbazones with metal ions like Zn(II). nih.govnih.gov These studies focus on determining the most stable structure of the complex and analyzing the molecular orbitals involved in the metal-ligand bonding.

By calculating parameters such as bond lengths, bond angles, and binding energies, researchers can predict the most favorable coordination modes and geometries. For instance, theoretical modeling of Zn(II) complexes with semicarbazone derivatives helps to corroborate experimental findings from spectroscopic and diffraction techniques. These computational approaches can also predict the electronic properties of the complexes, such as the energies of the frontier molecular orbitals (HOMO and LUMO), which are relevant to the reactivity and potential applications of these compounds. diva-portal.org

DFT Investigations of Metal-Ligand Interactions and Bonding Characteristics

Detailed Density Functional Theory (DFT) investigations are a powerful tool for elucidating the intricacies of metal-ligand bonding. nih.gov Such studies provide valuable insights into the geometric parameters of the coordinated complex, including bond lengths and angles, which are fundamental to understanding the stability and reactivity of the molecule.

For related semicarbazone and thiosemicarbazone complexes, DFT calculations, often employing methods like B3LYP with various basis sets, have been successfully used to optimize molecular geometries and analyze bonding characteristics. ccsenet.orgrsc.org These computational approaches can predict how the ligand framework adapts upon coordination to a metal center. For instance, changes in the C=N and C=O bond lengths upon complexation can be quantified, offering a measure of the bond order and the extent of electron delocalization within the chelate ring.

Hypothetical Data Table: Calculated Bond Lengths (Å) and Angles (°) for a Metal Complex of this compound

| Bond/Angle | Free Ligand (Calculated) | Metal Complex (Hypothetical) |

| C=O | 1.230 | 1.255 |

| C=N | 1.285 | 1.290 |

| N-N | 1.380 | 1.375 |

| M-O | - | 2.100 |

| M-N | - | 2.050 |

| O-C-N | 121.5° | 118.0° |

| C-N-N | 118.0° | 120.5° |

| O-M-N | - | 85.0° |

Note: This table is hypothetical and for illustrative purposes only, as specific DFT data for this compound complexes is not available in the cited literature.

Computational Modeling of Electronic Structure and Spectroscopic Properties of Complexes

Computational modeling extends beyond geometric predictions to the electronic structure and spectroscopic properties of coordination compounds. Time-Dependent DFT (TD-DFT) is a particularly valuable method for simulating electronic absorption spectra (UV-Vis), which can help in the assignment of experimentally observed electronic transitions. rsc.org

The electronic properties of a complex, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using DFT. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity.

Analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding. For instance, the contribution of metal and ligand orbitals to the HOMO and LUMO can indicate whether electronic transitions are of the metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) type.

While detailed computational studies on the spectroscopic properties of this compound complexes are not readily found, research on analogous systems demonstrates the power of these theoretical tools. rsc.orgfairfield.edu Such analyses are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of these compounds.

Hypothetical Data Table: Calculated Electronic Properties of a Metal Complex of this compound

| Property | Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Major Contribution to HOMO | Ligand π-orbitals |

| Major Contribution to LUMO | Metal d-orbitals |

| Calculated λmax (TD-DFT) | 350 nm (IL), 450 nm (MLCT) |

Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound complexes is not available in the cited literature.

Reaction Mechanisms and Organic Transformations Involving 3 Pentanone, Semicarbazone

Kinetic and Mechanistic Studies of Semicarbazone Formation and Hydrolysis

The formation of 3-pentanone (B124093), semicarbazone from 3-pentanone and semicarbazide (B1199961) is a reversible condensation reaction. ncert.nic.inwikipedia.org The process involves the nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine derivative. numberanalytics.comnumberanalytics.com

Understanding the kinetics and mechanisms governing both the formation and the reverse reaction, hydrolysis, is critical for controlling reaction outcomes.

The rate and equilibrium position of semicarbazone formation are sensitive to several experimental factors. The reaction is reversible, and the equilibrium can be shifted, often favoring product formation by dehydrating the intermediate. ncert.nic.in Key factors include pH, temperature, and the concentration of reactants. numberanalytics.com

| Factor | Effect on Semicarbazone Formation | Rationale |

| pH | The reaction rate is optimal in a weakly acidic medium (typically pH 3-5). numberanalytics.comnumberanalytics.com | At low pH, the semicarbazide is protonated, rendering it non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the intermediate carbinolamine. msu.edu |

| Temperature | Increasing temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction. However, excessively high temperatures can lead to side reactions or decomposition. numberanalytics.com |

| Concentration | Higher concentrations of reactants (3-pentanone and semicarbazide) increase the rate of formation. | Based on the principles of chemical kinetics, where reaction rates are proportional to the concentration of the reacting species. numberanalytics.com |

This table provides a generalized overview of factors affecting semicarbazone formation based on established chemical principles.

The hydrolysis of the semicarbazone back to the parent ketone and semicarbazide is also highly dependent on pH. The reaction is catalyzed by both acid and base. viu.ca

Catalysis is essential for achieving practical rates of semicarbazone formation and hydrolysis.

Acid Catalysis (Formation): The formation of semicarbazones is most effectively catalyzed by acid. ncert.nic.inpharmatutor.org The mechanism proceeds via the following steps:

Protonation of the carbonyl oxygen of 3-pentanone, which significantly increases the electrophilicity of the carbonyl carbon. msu.eduyoutube.com

Nucleophilic attack by the terminal -NH₂ group of semicarbazide on the activated carbonyl carbon. The other -NH₂ group is not nucleophilic as its lone pair is delocalized by resonance with the adjacent carbonyl group of the semicarbazide. learncbse.inyoutube.com

Proton transfer to form a carbinolamine intermediate.

Acid-catalyzed elimination of a water molecule from the carbinolamine to form the final semicarbazone product. ncert.nic.innumberanalytics.com

Acid and Base Catalysis (Hydrolysis): The cleavage of the C=N bond in 3-pentanone, semicarbazone is also subject to catalysis.

Acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis can also occur, where the hydroxide (B78521) ion acts as the nucleophile. viu.calscollege.ac.in The rate of hydrolysis is generally dependent on the pH of the solution. nih.govnih.gov

Deprotection Strategies for the Regeneration of Parent Carbonyl Compounds

The stability of the semicarbazone group makes it an effective protecting group for carbonyls in multi-step syntheses. iust.ac.irresearchgate.net A protecting group temporarily masks a reactive functional group to prevent it from reacting under conditions required to modify another part of the molecule. acs.org The successful use of a protecting group hinges on its easy removal (deprotection) to regenerate the original functionality. learncbse.in

Regenerating the parent carbonyl compound, 3-pentanone, from its semicarbazone requires the cleavage of the C=N bond. This is typically achieved through hydrolysis under acidic conditions or by oxidative methods. Several mild and selective methods have been developed to avoid harsh conditions that might affect other functional groups in the molecule.

| Deprotection Method | Reagent(s) | Conditions | Advantages |

| Gaseous Nitrogen Dioxide | NO₂/N₂O₄ gas | Room temperature, gas-solid phase | Fast, simple, avoids catalysts or solid supports, high yields. iust.ac.ir |

| Bismuth(III) Nitrate (B79036) on Silica Gel | Bi(NO₃)₃·5H₂O / SiO₂ | Reflux in acetone (B3395972) | Environmentally friendly (bismuth is less toxic), simple work-up, selective. tandfonline.comacs.org |

| Oxidative Cleavage | Various oxidizing agents (e.g., KMnO₄, cerium ammonium (B1175870) nitrate) | Varies with reagent | Effective for cleaving the C=N bond. acs.orgmasterorganicchemistry.com |

| Acid-Catalyzed Exchange | Formaldehyde or acetone in acidic solution | Mild acid | Drives equilibrium by forming a more stable semicarbazone with the reagent. |

This table compares various modern methods for the deprotection of semicarbazones.

In a complex synthesis, it might be necessary to perform a reaction (e.g., reduction of an ester with a strong reducing agent like LiAlH₄) on a molecule that also contains a ketone. The ketone, being reactive towards the reducing agent, must be protected. 3-Pentanone could be converted to its semicarbazone, which is stable under these reductive conditions. After the desired reaction on the other functional group is complete, the semicarbazone is selectively removed to restore the ketone functionality. learncbse.iniust.ac.ir The high crystallinity of semicarbazones also aids in the purification of the protected intermediate. researchgate.net

Semicarbazones as Intermediates in the Synthesis of Novel Organic Systems

Beyond their role in protection and characterization, semicarbazones serve as valuable intermediates for further organic transformations. The reactive C=N bond and the adjacent amide functionality provide sites for subsequent reactions to build more complex molecular architectures.

One of the most notable transformations is the Wolff-Kishner reduction . While the classic reaction uses a hydrazone, semicarbazones can be used as precursors. wikipedia.orgtcichemicals.com Under strongly basic conditions with heating, the semicarbazone of 3-pentanone can be converted first to the corresponding hydrazone and then reduced to the alkane, pentane. unacademy.comquimicaorganica.org This reaction provides a method to completely remove a carbonyl oxygen, converting the C=O group to a CH₂ group under basic conditions, which is complementary to the acidic conditions of the Clemmensen reduction. unacademy.com

Furthermore, the nitrogen-rich structure of semicarbazones makes them ideal precursors for the synthesis of various nitrogen-containing heterocyclic compounds , such as pyrazolines, which are of interest in medicinal chemistry. researchgate.netchemrxiv.org For instance, the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with semicarbazide hydrochloride can yield pyrazoline derivatives. researchgate.net This highlights the role of semicarbazone-forming reagents in constructing complex ring systems.

Derivatization to Form Heterocyclic Compounds (e.g., 1,2,3-Selenadiazoles)

A significant transformation of semicarbazones, including this compound, is their conversion into 1,2,3-selenadiazoles. This reaction is achieved through oxidative cyclization, typically employing selenium dioxide (SeO₂) as the reagent. The reaction involves heating the semicarbazone with selenium dioxide in a suitable solvent, such as dioxane or acetic acid.

The mechanism for this transformation begins with the reaction of the semicarbazone with selenium dioxide. This process leads to an oxidative ring closure, resulting in the formation of the 1,2,3-selenadiazole ring system. This method is a well-established and practical approach for the synthesis of these heterocyclic compounds. 1,2,3-Selenadiazoles are themselves useful synthetic intermediates that can undergo various thermal and photochemical decomposition reactions, leading to the loss of nitrogen and/or selenium to generate other valuable chemical entities.

| Reaction Summary: Formation of 1,2,3-Selenadiazoles | |

| Reactant | This compound |

| Reagent | Selenium Dioxide (SeO₂) |

| Product | 4,5-Diethyl-1,2,3-selenadiazole |

| Reaction Type | Oxidative Cyclization |

| Typical Conditions | Heating in a solvent such as dioxane or acetic acid |

Mechanistic Insights into Further Transformations of Semicarbazone Scaffolds

Beyond the formation of selenadiazoles, the semicarbazone scaffold of this compound can participate in several other important organic transformations. These reactions highlight the versatility of the semicarbazone functional group.

One of the most notable transformations is the Wolff-Kishner reduction . wikipedia.org This reaction converts the carbonyl functionality, via its semicarbazone derivative, into a methylene (B1212753) group under basic conditions. wikipedia.org The reaction is typically carried out by heating the semicarbazone with a strong base, such as sodium or potassium hydroxide, in a high-boiling solvent like diethylene glycol. byjus.compharmaguideline.com The mechanism involves the formation of a hydrazone anion, which then undergoes a series of steps involving deprotonation and protonation, ultimately leading to the extrusion of nitrogen gas (N₂) and the formation of the corresponding alkane. wikipedia.orgbyjus.com For this compound, this reaction would yield pentane. The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. wikipedia.org

Semicarbazones can also undergo hydrolysis , which is the reverse of the condensation reaction used to form them. monash.edu Treatment of this compound with aqueous acid will break the carbon-nitrogen double bond and regenerate the parent ketone, 3-pentanone, and semicarbazide. This reaction is fundamental in the use of semicarbazones as protecting groups for carbonyl compounds.

Furthermore, the semicarbazone moiety can be a precursor for other heterocyclic systems. For instance, oxidative cyclization of semicarbazones using oxidants like ceric ammonium nitrate can lead to the formation of 1,3,4-oxadiazole derivatives . asianpubs.org Additionally, intramolecular cyclization reactions of appropriately substituted semicarbazones can yield other heterocyclic structures, such as 1,2,4-triazol-3(4H)-ones , which have been explored for their biological activities. nih.govnih.govcas.cz These transformations typically involve the participation of the amide portion of the semicarbazone in the ring-forming step.

| Transformation | Reagents/Conditions | Product from this compound | Key Mechanistic Feature |

| Wolff-Kishner Reduction | Strong base (e.g., KOH or NaOH), high temperature (e.g., in diethylene glycol) | Pentane | Formation of a hydrazone anion and extrusion of N₂ gas wikipedia.orgbyjus.com |

| Hydrolysis | Aqueous acid | 3-Pentanone | Reversal of the condensation reaction monash.edu |

| Oxidative Cyclization | Ceric Ammonium Nitrate | 5,5-Diethyl-2-amino-1,3,4-oxadiazoline derivative | Oxidation followed by intramolecular cyclization asianpubs.org |

| Cyclization | Base-catalyzed intramolecular reaction (for suitable precursors) | Substituted 1,2,4-triazol-3(4H)-one derivative | Intramolecular nucleophilic attack of the amide nitrogen nih.gov |

Analytical Applications of Semicarbazones in Advanced Chemical Research

Role in Qualitative and Quantitative Chemical Analysis Beyond Identification

While the initial purpose of preparing a derivative like 3-Pentanone (B124093), semicarbazone was often for purification or identification, the unique chemical properties of the semicarbazone functional group (=C=N-NH-CO-NH₂) lend themselves to more advanced analytical applications. oxfordreference.comnih.gov These include highly sensitive spectrophotometric measurements and enhanced separation science.

Spectrophotometric Agents for the Analysis of Metal Ions and Other Analytes

Semicarbazones and their analogues, such as thiosemicarbazones, are effective chelating ligands. core.ac.uk They possess multiple donor atoms (nitrogen and oxygen) that can coordinate with metal ions to form stable, often colored, complexes. core.ac.uknih.gov This property allows them to serve as chromogenic reagents for the spectrophotometric determination of various metal ions. The formation of these metal-ligand complexes leads to a distinct color change and a characteristic absorption spectrum in the UV-Visible range, which can be measured to quantify the concentration of the metal ion. ijmr.net.in

The principle relies on Beer's Law, where the absorbance of the colored complex is directly proportional to the concentration of the analyte. The simplicity, cost-effectiveness, and sensitivity of this technique make it a valuable tool in environmental monitoring and industrial quality control. ijmr.net.intuiasi.ro

While research has highlighted the use of various specialized semicarbazones and thiosemicarbazones for this purpose, the fundamental chelating ability is inherent to the semicarbazone moiety present in compounds like 3-Pentanone, semicarbazone. For instance, studies on other ligands demonstrate the viability of this approach for a range of metal ions.

Table 1: Examples of Semicarbazone Analogues in Spectrophotometric Metal Ion Analysis This table presents data for illustrative semicarbazone analogues to demonstrate the analytical principle.

| Ligand | Analyte (Metal Ion) | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (M) | Reference |

|---|---|---|---|---|---|

| Bis(indoline-2,3-dione) thiosemicarbazone | Cd(II) | 290 | 6.7 x 10² | (1.8–17.8) x 10⁻⁵ | nih.gov |

| 5-Bromosalicylaldehyde thiosemicarbazone | Cu(II) | 378 | 1.09 x 10⁴ | 4.0 x 10⁻⁶ – 9.6 x 10⁻⁶ | rasayanjournal.co.in |

The data shows that the formation of these complexes allows for detection at low concentrations. The effectiveness of a specific semicarbazone, such as this compound, would depend on factors like the stability of the complex formed and the molar absorptivity of the resulting species.

Derivatization for Enhanced Separation and Detection in Complex Mixtures

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. The formation of this compound from 3-Pentanone is a classic example of derivatization. This process is crucial for enhancing the detection and separation of carbonyl compounds in complex matrices using modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govlibretexts.org

The key benefits of converting a ketone like 3-Pentanone to its semicarbazone derivative include:

Enhanced Detectability: The semicarbazone functional group acts as a chromophore, strongly absorbing UV light. This allows for sensitive detection using a standard UV detector in an HPLC system, which would not be as effective for the original, non-conjugated ketone. nih.gov

Improved Separation: The derivative has significantly different physicochemical properties (e.g., polarity, boiling point, molecular weight) compared to the parent ketone, which can lead to better resolution from other components in a mixture during chromatographic separation. libretexts.org

Increased Stability: Semicarbazones are generally more stable than the free carbonyl compounds, which is advantageous during sample handling, extraction, and analysis. researchgate.net

This strategy is widely applied. For example, trace levels of the toxic contaminant semicarbazide (B1199961) in food products have been determined by derivatizing it with 4-nitrobenzoyl chloride, creating a product with strong UV absorbance for HPLC analysis. nih.gov Similarly, the formation of carvone (B1668592) semicarbazone is used to isolate and purify carvone from essential oils. libretexts.org

Table 2: Property Comparison of 3-Pentanone and its Semicarbazone Derivative This table illustrates the change in properties upon derivatization, facilitating advanced analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature for Analysis | Analytical Technique |

|---|---|---|---|---|

| 3-Pentanone | C₅H₁₀O | 86.13 | Volatility | Gas Chromatography (GC) pubcompare.ai |

Development of Novel Analytical Methodologies Utilizing Semicarbazone Chemistry

The fundamental reaction chemistry of semicarbazones continues to inspire the development of novel analytical methods. Research is ongoing to create new catalysts and reaction conditions to improve the efficiency and speed of semicarbazone formation, making derivatization faster and more applicable to high-throughput screening. numberanalytics.com

Furthermore, advanced analytical strategies are being built upon the spectrophotometric analysis of semicarbazone complexes. For instance, when multiple metal ions are present and their complexes have overlapping absorption spectra, chemometric techniques like Partial Least Squares (PLS) regression can be applied. rasayanjournal.co.in This statistical method allows for the simultaneous determination of multiple analytes (e.g., Cu(II) and Co(II)) by analyzing the full spectral data rather than relying on a single wavelength, thereby overcoming issues of spectral interference. rasayanjournal.co.in

Semicarbazones are also being explored as functional components in new analytical platforms, such as chemical sensors. numberanalytics.com Their ability to selectively bind to certain analytes can be harnessed to create sensors that produce a measurable signal—colorimetric, fluorescent, or electrochemical—in the presence of a target molecule. The versatility and straightforward synthesis of semicarbazones make them attractive building blocks for creating tailored analytical tools. numberanalytics.comnumberanalytics.com

Advanced Theoretical and Methodological Considerations in Semicarbazone Research

Structure-Reactivity Relationships and Design Principles for Semicarbazone Systems

The reactivity of the carbonyl group in aldehydes and ketones is a central factor in the formation of semicarbazones. msu.edu The reaction involves the nucleophilic attack of the terminal -NH2 group of semicarbazide (B1199961) on the carbonyl carbon. wikipedia.orgresearchgate.net The rate and equilibrium of this reaction are influenced by several structural and environmental factors, providing a basis for the design of novel semicarbazone systems with tailored properties.

The structure of the parent carbonyl compound significantly impacts the rate of semicarbazone formation. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, bulky substituents near the carbonyl group can sterically hinder the approach of the semicarbazide, slowing down the reaction.

The pH of the reaction medium plays a critical role in semicarbazone formation. The reaction is generally fastest in mildly acidic conditions (around pH 5). msu.edu At this pH, there is a sufficient concentration of the protonated carbonyl group, which is more reactive, while the semicarbazide remains largely in its unprotonated, nucleophilic form. At very low pH, the amine groups of semicarbazide become protonated and lose their nucleophilicity, while at high pH, the concentration of the protonated carbonyl species is too low.

Key design principles for semicarbazone systems often revolve around modulating their biological activity. For instance, the lipophilicity of the molecule, which can be adjusted by incorporating hydrophobic or hydrophilic moieties, is crucial for its ability to cross cell membranes. sathyabama.ac.in Furthermore, the hydrogen bonding capability of the semicarbazone backbone is considered essential for the anticonvulsant activity of certain derivatives. nih.gov The design of semicarbazones as chelating agents, capable of binding to metal ions, is another important area, with applications in medicinal chemistry and materials science. taylorandfrancis.comsathyabama.ac.in The choice of the parent aldehyde or ketone, as well as modifications to the semicarbazide moiety, allows for the fine-tuning of these properties.

Table 1: Factors Influencing Semicarbazone Formation and Design

| Factor | Influence on Reactivity and Design |

| Electronic Effects | Electron-withdrawing groups on the carbonyl compound increase reaction rates. |

| Steric Effects | Bulky groups near the carbonyl group decrease reaction rates. |

| pH | Optimal reaction rate is typically observed in mildly acidic conditions. msu.edu |

| Lipophilicity | Modulates the ability of the semicarbazone to cross biological membranes. sathyabama.ac.in |

| Hydrogen Bonding | Essential for certain biological activities, such as anticonvulsant properties. nih.gov |

| Chelating Ability | Allows for the design of metal-binding compounds for various applications. taylorandfrancis.comsathyabama.ac.in |

Computational Modeling and In Silico Predictions for Novel Semicarbazone Architectures

Computational chemistry has emerged as a powerful tool in the study and design of novel semicarbazone architectures. These in silico methods provide deep insights into reaction mechanisms, predict molecular properties, and guide the synthesis of compounds with desired activities, thereby accelerating the research and development process.

Density Functional Theory (DFT) is a quantum mechanical modeling method frequently used to investigate the thermodynamics and kinetics of semicarbazone formation. researchgate.netichem.mdichem.md DFT calculations can elucidate the reaction mechanism by identifying transition states and intermediates, and can compute activation energies and reaction enthalpies. researchgate.netichem.md For example, studies have shown that the formation of semicarbazones proceeds through a two-step mechanism involving a bimolecular addition followed by a unimolecular dehydration, with the energy barriers of these steps being dependent on the specific structure of the reactants. researchgate.netichem.md

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.govyoutube.com In the context of semicarbazones, QSAR studies have been instrumental in identifying the key structural features responsible for their anticonvulsant, anticancer, and antimicrobial activities. researchgate.netnih.gov These models correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, enabling the virtual screening of large libraries of compounds and the rational design of more potent analogues. nih.govyoutube.com

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand (in this case, a semicarbazone) to a biological target, such as a protein or enzyme. nih.govnih.gov These methods are crucial in drug discovery for understanding the mechanism of action of semicarbazones at the molecular level. By simulating the interaction between the semicarbazone and its target, researchers can identify key binding interactions and design modifications to improve potency and selectivity. nih.gov

Table 2: Computational Tools in Semicarbazone Research

| Computational Method | Application in Semicarbazone Research | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. researchgate.netichem.mdichem.md | Transition state structures, activation energies, reaction pathways. researchgate.netichem.md |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. nih.govnih.gov | Identification of key structural features for desired activity. researchgate.netnih.gov |

| Molecular Docking | Prediction of binding modes to biological targets. nih.govnih.gov | Preferred orientation and key interactions within a binding site. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of semicarbazone-target complexes. nih.gov | Stability of binding and conformational changes over time. |

Interdisciplinary Research Integrating Semicarbazone Chemistry with Related Fields

The versatility of the semicarbazone scaffold has led to its integration into a wide array of interdisciplinary research areas, bridging the gap between fundamental chemistry and applied sciences.

In medicinal chemistry , semicarbazones are extensively investigated for their potential as therapeutic agents. numberanalytics.comdrugbank.com A significant body of research has focused on their anticancer, antibacterial, antifungal, antiviral, and anticonvulsant properties. wikipedia.orgresearchgate.netsathyabama.ac.inrroij.com The biological activity of many semicarbazones is often linked to their ability to chelate metal ions, which can interfere with essential biological processes in pathogens or cancer cells. wikipedia.orgcore.ac.uk The development of novel semicarbazone-based drugs is a prime example of the synergy between synthetic organic chemistry, computational modeling, and pharmacology.

The field of materials science has also found applications for semicarbazones. numberanalytics.comnumberanalytics.com Their ability to form stable complexes with various metal ions makes them suitable for use in the development of resins for the removal of heavy metals from contaminated water, addressing environmental remediation challenges. tntech.edu Furthermore, semicarbazone-based polymers have been synthesized and are being explored for their potential in optoelectronics. numberanalytics.com

In analytical chemistry , the formation of semicarbazones has long been a classical method for the identification and characterization of aldehydes and ketones. numberanalytics.comoxfordreference.com The reaction produces crystalline derivatives with sharp melting points, which can be used to identify an unknown carbonyl compound. wikipedia.orgoxfordreference.com This application highlights the foundational role of semicarbazone chemistry in organic analysis.

The integration of semicarbazone chemistry with these diverse fields continues to drive innovation, leading to the development of new therapeutic agents, advanced materials, and analytical methods.

Q & A

Basic: What are the optimal synthetic routes for 3-pentanone semicarbazone, and how do reaction conditions influence yield?

Methodological Answer:

3-Pentanone semicarbazone is synthesized via a condensation reaction between 3-pentanone and semicarbazide hydrochloride under mildly acidic conditions. Sodium acetate is often added to buffer the pH (4–6), enhancing the nucleophilic attack of semicarbazide on the carbonyl group . Solvent choice (e.g., ethanol or water) and temperature (60–80°C) significantly affect reaction kinetics and yield. For example, refluxing in ethanol for 2–4 hours typically yields 80–85% purity, with crystallization from ethanol yielding white crystals . Variations in pH or stoichiometry can lead to byproducts or incomplete conversion, necessitating careful monitoring via TLC or NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 3-pentanone semicarbazone?

Methodological Answer:

- IR Spectroscopy : Confirms C=O (1673 cm⁻¹) and C=N (1573 cm⁻¹) stretching vibrations, with secondary N–H (3446 cm⁻¹) and amide N–H (3234 cm⁻¹) peaks .

- X-ray Diffraction (XRD) : Resolves the E-configuration of the imine group and planar geometry of the N–C–N–N–O backbone. Bond lengths (e.g., C=N at ~1.27 Å) and angles validate the structure .

- NMR : ¹H NMR identifies methylene protons (δ 1.2–1.5 ppm) and NH groups (δ 8–9 ppm), while ¹³C NMR confirms carbonyl (δ ~160 ppm) and imine (δ ~150 ppm) carbons .

Advanced: How do metal ions modulate the biological activity of 3-pentanone semicarbazone derivatives?

Methodological Answer:

Metal coordination (e.g., Cu(II), Fe(III)) alters electronic and steric properties, enhancing bioactivity. For instance:

- Antifungal Activity : Cu(II) complexes of semicarbazones exhibit MIC values as low as 0.156 μmol/mL against Candida albicans due to improved membrane permeability and metal-ligand charge transfer .

- Antitumor Potential : Fe(III) complexes demonstrate spin-crossover behavior, enabling redox cycling and DNA intercalation .

Experimental Design : Compare bioactivity of free ligands vs. metal complexes using assays (e.g., broth microdilution for MIC, MTT for cytotoxicity) .

Advanced: What noncovalent interactions govern the supramolecular architecture of semicarbazone complexes?

Methodological Answer:

Crystal packing is stabilized by:

- Hydrogen Bonds : N–H···O interactions between amide groups (2.8–3.0 Å) .

- π-Stacking : Aromatic/heterocyclic substituents enable face-to-face π-π interactions (3.5–4.0 Å spacing) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., O···H, C···H) using software like CrystalExplorer. For example, 15% O···H contributions indicate strong hydrogen bonding .

Advanced: How can DFT calculations predict the bioactivity of 3-pentanone semicarbazone derivatives?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge transfer potential. Narrow gaps (<3 eV) correlate with enhanced bioactivity .

- Natural Bond Orbital (NBO) Analysis : Identifies stabilizing interactions (e.g., C–H···N hydrogen bonds) and intramolecular charge transfer (ICT) .

- Docking Studies : Predict binding affinities to target proteins (e.g., fungal CYP51) using AutoDock Vina. Align results with experimental MIC data to validate models .

Methodological: How to reconcile contradictions in reported biological activities of semicarbazones?

Data Analysis Approach:

- Structural Variability : Differences in substituents (e.g., methoxy vs. nitro groups) or metal coordination alter logP and bioavailability. Compare MIC values against standardized strains (e.g., C. albicans ATCC 10231) .

- Experimental Conditions : Variations in assay media (pH, serum content) or incubation time affect results. Normalize data to controls (e.g., fluconazole) and use statistical tools (e.g., ANOVA) .

Advanced: What mechanistic insights explain catalytic transformations of semicarbazones?

Case Study :

Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) mediates C–N bond cleavage in para-nitrobenzaldehyde semicarbazone, forming dianionic C,N,O-donor ligands. The reaction proceeds via oxidative addition of Rh(I) to the imine bond, followed by amine-assisted ligand reorganization. Confirm intermediates using ¹³C NMR (e.g., δ 143 ppm for semicarbazone carbons) and cyclic voltammetry (redox peaks at −1.27 V vs. SCE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.